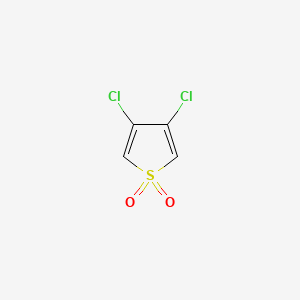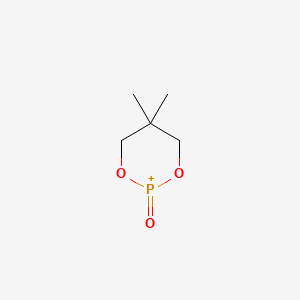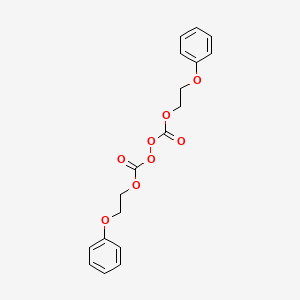
3,4-ジクロロチオフェン 1,1-ジオキシド
概要
説明
3,4-Dichlorothiophene 1,1-dioxide is a chemical compound with the CAS Number: 52819-14-4. It has a molecular weight of 185.03 and its IUPAC name is 3,4-dichlorothiophene 1,1-dioxide .
Synthesis Analysis
The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides has been reviewed . Thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-dichloro-1,4-naphthoquinones .Molecular Structure Analysis
The InChI code for 3,4-Dichlorothiophene 1,1-dioxide is 1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H .Chemical Reactions Analysis
In Diels–Alder reactions of thiophene 1,1-dioxides, they can act as either 2π or 4π components and undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds .科学的研究の応用
エレクトロニクス
3,4-ジクロロチオフェン 1,1-ジオキシドは、特に光電気材料の合成におけるエレクトロニクスの分野で使用されています . ディールス・アルダー反応を起こす能力により、電子デバイスで使用される複雑な芳香族化合物を構築するための貴重な成分になります。
医学
医薬品化学では、この化合物は重要な中間体として役立ちます。 医学における特定の用途は広く文書化されていませんが、薬物代謝研究とプロテオミクス研究におけるその役割は認められており、治療薬の開発における可能性を示しています .
農業
チオフェンの酸化生成物には、3,4-ジクロロチオフェン 1,1-ジオキシドが含まれ、農業において重要な役割を果たします。 これらは、農薬として機能する可能性のある化合物の合成に関与しており、作物の保護と収量の向上に役立ちます .
材料科学
3,4-ジクロロチオフェン 1,1-ジオキシドは、ポリマーとコーティングの生成における関与を通じて、材料科学に貢献しています。 その化学的性質により、産業用途に適した特定の特性を持つ材料を開発できます .
環境科学
この化合物は、特に酸化脱硫プロセスにおける環境保護活動において重要な役割を果たします。 これは、軽油から硫黄化合物を除去するのに役立ち、汚染を削減し環境を保護するための重要なステップです .
エネルギー貯蔵
エネルギー貯蔵における直接的な用途は明示的に記載されていませんが、光電気材料の合成における化学物質の役割は、太陽電池やバッテリーの文脈で、エネルギー貯蔵システムの開発における潜在的な用途を示唆しています .
化学合成
3,4-ジクロロチオフェン 1,1-ジオキシドは、合成化学における汎用性の高い試薬です。 これは、さまざまな中間体と最終生成物の調製に使用され、複雑な有機分子の合成における重要性を示しています .
分析化学
分析化学では、この化合物は、クロマトグラフィーや分光法における標準または参照として使用される場合があります。 その明確な構造と特性により、メソッド開発と校正に適しています .
作用機序
- In living organisms, thiophene 1-oxides (including 3,4-Dichlorothiophene 1,1-dioxide) serve as key intermediates in the metabolism of parent thiophenes, making them relevant in drug metabolism studies .
- 3,4-Dichlorothiophene 1,1-dioxide interacts with its targets through various chemical reactions. For instance, when reacted with cyclopentadiene, it forms 1:1 adducts, acting as a 2π component in Diels–Alder reactions .
- The specific biochemical pathways affected by 3,4-Dichlorothiophene 1,1-dioxide remain largely unexplored. However, its oxidation to the corresponding 1,1-dioxide can be applied in oxidative desulfurization processes, removing sulfur compounds from light oil .
Target of Action
Mode of Action
Biochemical Pathways
将来の方向性
Thiophene 1,1-dioxides have been widely used in preparing photoelectric materials . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes , which remove the sulfur compounds in light oil and therefore attract considerable attention in environment conservation.
特性
IUPAC Name |
3,4-dichlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAIMONSYOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200799 | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52819-14-4 | |
| Record name | Thiophene, 3,4-dichloro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52819-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327274TTBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dichlorothiophene 1,1-dioxide participate in organic reactions, and what are the typical products obtained?
A1: 3,4-Dichlorothiophene 1,1-dioxide acts as a dienophile in Diels-Alder reactions. [, ] This means it reacts with dienes, which are molecules containing two double bonds, to form six-membered rings. The chlorine substituents on the thiophene ring increase its reactivity as a dienophile.
Q2: What are the structural characteristics of 3,4-Dichlorothiophene 1,1-dioxide?
A2: While the provided abstracts lack specific spectroscopic data, we can infer some structural information:
Q3: Are there alternative compounds or approaches to achieve similar synthetic outcomes?
A3: While 3,4-Dichlorothiophene 1,1-dioxide offers a route to specific chlorinated naphthoquinones and quinoline derivatives, alternative synthetic strategies may exist. For instance, 6,7-dibromo-1,4-naphthoquinone can be synthesized from 2,3-dibromonaphthalene through a series of reactions, including nitration, reduction, diazotization, hydrolysis, and oxidation, followed by alkylation. [] Exploring different synthetic routes can offer advantages in terms of yield, cost-effectiveness, or access to different substitution patterns on the final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















